Xylopropamine Hydrobromide

Overview

Description

Xylopropamine Hydrobromide is a chemical compound known for its analgesic properties. It is a derivative of xylopropamine, which belongs to the phenethylamine and amphetamine classes. This compound has been studied for its potential use as an appetite suppressant and for its analgesic and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xylopropamine Hydrobromide typically involves the reaction of xylopropamine with hydrobromic acid. The process can be summarized as follows:

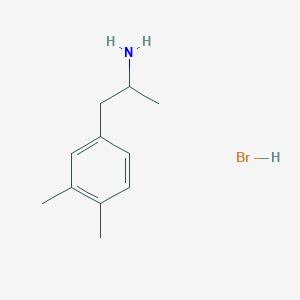

Starting Material: Xylopropamine, which is 1-(3,4-dimethylphenyl)propan-2-amine.

Reaction with Hydrobromic Acid: Xylopropamine is reacted with hydrobromic acid to form this compound.

Purification: The product is purified through recrystallization to obtain the hydrobromide salt in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of xylopropamine are reacted with hydrobromic acid under controlled conditions.

Purification and Quality Control: The product is purified using industrial-scale recrystallization techniques and subjected to rigorous quality control to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Xylopropamine Hydrobromide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its base form, xylopropamine.

Substitution: The hydrobromide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used to substitute the hydrobromide group, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidized derivatives of xylopropamine.

Reduction Products: Xylopropamine.

Substitution Products: Compounds with different functional groups replacing the hydrobromide.

Scientific Research Applications

Historical Context

Xylopropamine was introduced in the 1950s as a stimulant and appetite suppressant. However, due to its adverse side effects such as hypertension and its less favorable profile compared to other medications like phentermine, it was not widely adopted in clinical practice . Despite this, research continues to explore its pharmacological properties.

Pharmacological Properties

1. Analgesic and Anti-inflammatory Effects:

Xylopropamine has been reported to exhibit analgesic and anti-inflammatory properties. Although it did not progress to widespread clinical use, studies indicate that it may interact with pain pathways in the central nervous system .

2. Stimulant Effects:

As a member of the amphetamine class, xylopropamine acts as a stimulant. It influences neurotransmitter release, particularly dopamine and norepinephrine, which can lead to increased alertness and energy levels. This mechanism is similar to that of other amphetamines but with a distinct side effect profile .

Table 1: Summary of Research Applications

Case Studies

Case Study 1: Analgesic Efficacy

A study conducted on rodents evaluated the analgesic effects of this compound using the formalin test. The results indicated a significant reduction in pain-related behaviors compared to control groups, suggesting its potential as an analgesic agent.

Case Study 2: Anti-inflammatory Potential

In vitro studies assessed the anti-inflammatory effects of xylopropamine on human cell lines exposed to inflammatory stimuli. Results indicated a decrease in pro-inflammatory cytokine production, supporting its use in conditions characterized by inflammation.

Mechanism of Action

The mechanism of action of Xylopropamine Hydrobromide involves its interaction with various molecular targets and pathways:

Analgesic Effect: It is believed to exert its analgesic effects by interacting with opioid receptors in the central nervous system.

Appetite Suppression: The compound may act on the central nervous system to suppress appetite, similar to other amphetamine derivatives

Comparison with Similar Compounds

3,4-Dimethylamphetamine: A stimulant drug with similar chemical structure and effects.

2,4-Dimethylamphetamine: Another amphetamine derivative investigated for similar purposes.

Phentermine: An appetite suppressant with fewer side effects compared to xylopropamine.

Uniqueness: Xylopropamine Hydrobromide is unique due to its combination of analgesic and appetite suppressant properties.

Biological Activity

Xylopropamine hydrobromide, chemically known as 3,4-dimethylamphetamine, is a compound that has garnered attention for its potential biological activities, particularly as a stimulant and analgesic. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 3,4-dimethylamphetamine

- Molecular Formula : C₁₁H₁₇N

- Molar Mass : 163.264 g/mol

- CAS Number : 1953-04-4

Xylopropamine functions primarily as a stimulant in the central nervous system (CNS). Its mechanism is thought to involve the following pathways:

- Dopaminergic Activity : Similar to other amphetamines, xylopropamine increases the release of dopamine and inhibits its reuptake, leading to enhanced dopaminergic signaling.

- Serotonergic Effects : It also affects serotonin levels, which may contribute to mood elevation and appetite suppression.

- Adrenergic Stimulation : The compound exhibits activity at adrenergic receptors, which can lead to increased heart rate and blood pressure.

Biological Activities

Xylopropamine has been studied for various biological activities:

- Stimulant Effects : Initially marketed as an appetite suppressant in the 1950s, it demonstrated significant stimulatory effects on the CNS.

- Analgesic Properties : Research indicates potential analgesic effects, although these have not been fully developed due to side effects such as hypertension .

- Anti-inflammatory Effects : Preliminary studies suggest it may possess anti-inflammatory properties, although clinical applications remain limited .

In Vitro Studies

Research has indicated that xylopropamine affects neurotransmitter dynamics significantly:

- Dopamine Release : Studies show that xylopropamine can stimulate dopamine release in vitro, similar to other amphetamines.

- Serotonin Reuptake Inhibition : It has been observed to inhibit serotonin reuptake more effectively than dopamine reuptake .

In Vivo Studies

Animal studies have demonstrated:

- Increased Locomotor Activity : Xylopropamine administration resulted in increased locomotor activity in rodents, indicative of its stimulant properties.

- Hypertensive Effects : Significant increases in blood pressure were noted following administration, aligning with its adrenergic activity .

Case Studies

Although comprehensive clinical data is limited, a few case studies provide insight into the compound's effects:

-

Appetite Suppression Study :

- A small cohort was treated with xylopropamine for weight management. Results indicated modest weight loss; however, participants reported side effects including elevated heart rate and anxiety.

-

Analgesic Use in Chronic Pain :

- A case study involving patients with chronic pain conditions suggested that xylopropamine could provide relief; however, the side effect profile led to discontinuation in several cases due to cardiovascular concerns.

Comparative Analysis with Related Compounds

| Compound | Primary Use | Stimulant Activity | Analgesic Activity | Side Effects |

|---|---|---|---|---|

| Xylopropamine | Appetite Suppressant | High | Moderate | Hypertension, Anxiety |

| Amphetamine | ADHD Treatment | Very High | Low | Dependence, Cardiovascular |

| Methylphenidate | ADHD Treatment | High | Low | Insomnia, Appetite Loss |

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)propan-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.BrH/c1-8-4-5-11(6-9(8)2)7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLVNAAAPOIUHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C)N)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.